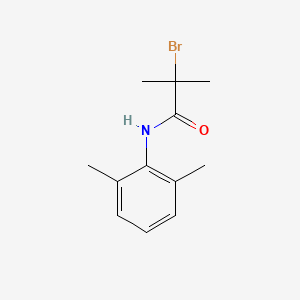

2-bromo-N-(2,6-dimethylphenyl)-2-methylpropanamide

Descripción general

Descripción

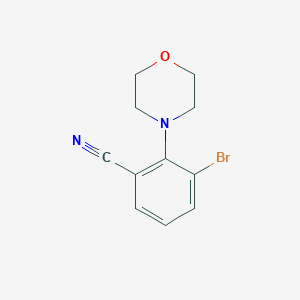

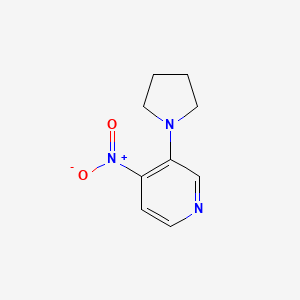

2-bromo-N-(2,6-dimethylphenyl)-2-methylpropanamide is a chemical compound with the empirical formula C12H16BrNO . It has a molecular weight of 270.17 . This compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(2,6-dimethylphenyl)-2-methylpropanamide can be represented by the SMILES stringCC1=C(C(C)=CC=C1)NC(C(Br)CC)=O . The InChI representation is 1S/C12H16BrNO/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) . Physical And Chemical Properties Analysis

The molecular weight of 2-bromo-N-(2,6-dimethylphenyl)-2-methylpropanamide is 304.18 g/mol . The compound has a predicted boiling point of 328.8°C . The exact mass and monoisotopic mass are both 303.02588 g/mol . The compound has a topological polar surface area of 29.1 Ų .Aplicaciones Científicas De Investigación

Rotational Isomers and Enolate Formation

Mandel et al. (2013) studied the rotational preferences of N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, a model for Hartwig asymmetric oxindole cyclizations. They explored the interconversions of the stereocenter and the N-Ar axis under various conditions, highlighting the compound's stability and behavior during enolate formation, which is critical for Hartwig cyclizations (Mandel et al., 2013).

Synthesis and Solvolytic Behavior of Oxazolidinones

Scrimin et al. (1988) reported on the synthesis of spiro-oxazolidinones from the reaction of 2-bromo-2-methylpropanamides with various lactams. They observed the hydrolysis of these compounds under acidic conditions, offering insights into their solvolytic behavior (Scrimin et al., 1988).

Sterically Demanding Iminopyridine Ligands

Irrgang et al. (2007) synthesized sterically demanding iminopyridine ligands using a two-step process involving 2-bromo-2,6-dimethylphenyl and studied their applications in ethylene polymerization/oligomerization, revealing significant selectivity (Irrgang et al., 2007).

Restricted Rotation and Buttressing Effect

Aoki et al. (1982) investigated 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes with bromo groups, examining the buttressing effect on rotational barriers, which is essential for understanding molecular interactions and stability (Aoki et al., 1982).

Electrochemistry and Cyclocoupling Reactions

Maran et al. (1987) studied the electrochemical reduction of α-bromoisobutyramides, forming carbanions and exploring their self-protonation mechanisms. Their research provided insights into the cyclocoupling reactions with amide solvents, relevant for synthetic chemistry applications (Maran et al., 1987).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash out eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is advised to remove to fresh air . In case of ingestion, it is advised to wash out mouth with copious amounts of water for at least 15 minutes .

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-N-(2,6-dimethylphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8-6-5-7-9(2)10(8)14-11(15)12(3,4)13/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXWWGNASCUGGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402008.png)

![2-[4-(Dimethylamino)piperidin-1-YL]-6-fluorobenzaldehyde](/img/structure/B1402027.png)

![7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1402028.png)